molecular formula C20H36O12 B12786561 6-o-Capryloylsucrose CAS No. 136152-82-4

6-o-Capryloylsucrose

Cat. No.: B12786561
CAS No.: 136152-82-4
M. Wt: 468.5 g/mol
InChI Key: AWSYOWHJNGZJGU-OASARBKBSA-N
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Description

6-o-Capryloylsucrose is an organic compound belonging to the class of o-glycosyl compounds. It is a derivative of sucrose where the hydroxyl group at the 6th position of the glucose moiety is esterified with caprylic acid (octanoic acid). This compound is known for its surfactant properties and is used in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-o-Capryloylsucrose can be synthesized through enzymatic acylation of sucrose using caprylic acid. The reaction typically involves the use of immobilized lipases as catalysts. The reaction conditions include a temperature range of 40-60°C and a reaction time of 24 hours. The reaction is carried out in an organic solvent such as dimethyl sulfoxide .

Industrial Production Methods

In industrial settings, the production of this compound involves similar enzymatic processes but on a larger scale. The use of bioreactors and continuous flow systems can enhance the efficiency and yield of the product. The purification process involves chromatographic techniques to isolate the desired compound from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

6-o-Capryloylsucrose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-o-Capryloylsucrose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-o-Capryloylsucrose primarily involves its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. In biological systems, it interacts with lipid membranes, solubilizing membrane proteins and facilitating their study. The molecular targets include lipid bilayers and membrane proteins .

Comparison with Similar Compounds

Similar Compounds

    6-o-Myristoylsucrose: Another acylated sucrose derivative with a longer fatty acid chain (myristic acid).

    6-o-Lauroylsucrose: Similar to 6-o-Capryloylsucrose but with lauric acid as the acyl group.

    6-o-Palmitoylsucrose: Contains palmitic acid as the acyl group.

Uniqueness

This compound is unique due to its specific fatty acid chain length (caprylic acid), which provides a balance between hydrophilicity and lipophilicity. This balance makes it particularly effective as a surfactant and emulsifying agent compared to its longer-chain counterparts .

Properties

CAS No.

136152-82-4

Molecular Formula

C20H36O12

Molecular Weight

468.5 g/mol

IUPAC Name

[(2R,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octanoate

InChI

InChI=1S/C20H36O12/c1-2-3-4-5-6-7-13(23)29-9-12-15(25)18(28)20(10-22,31-12)32-19-17(27)16(26)14(24)11(8-21)30-19/h11-12,14-19,21-22,24-28H,2-10H2,1H3/t11-,12-,14-,15-,16+,17-,18+,19-,20+/m1/s1

InChI Key

AWSYOWHJNGZJGU-OASARBKBSA-N

Isomeric SMILES

CCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O

Canonical SMILES

CCCCCCCC(=O)OCC1C(C(C(O1)(CO)OC2C(C(C(C(O2)CO)O)O)O)O)O

Origin of Product

United States

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